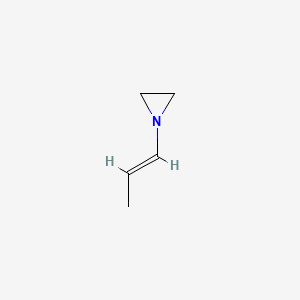
Aziridine, 1-(1-propenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-(1-propenyl)-, (E)-: is an organic compound with the molecular formula C₅H₉N . It is a derivative of aziridine, characterized by the presence of a propenyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions:
Dehydration of Aminoethanol: One common method for synthesizing aziridines involves the dehydration of aminoethanol.
Wenker Synthesis: Another method involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination.
Industrial Production Methods: Industrial production of aziridines often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: Aziridine, 1-(1-propenyl)-, (E)- can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the propenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines .
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Aziridine, 1-(1-propenyl)-, (E)- is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry:
Polymer Production: Aziridines are used in the production of polymers with unique properties, such as high strength and flexibility.
Coatings and Adhesives: They are also used in the formulation of coatings and adhesives due to their reactive nature.
作用機序
The mechanism of action of aziridine, 1-(1-propenyl)-, (E)- involves its ability to form covalent bonds with various molecular targets. The strained three-membered ring of aziridine makes it highly reactive, allowing it to interact with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in both chemical synthesis and biological applications .
類似化合物との比較
Aziridine, 1-(1-propenyl)-, (Z)-: This is a stereoisomer of the (E)-form, differing in the spatial arrangement of the propenyl group.
Aziridine: The parent compound without the propenyl group.
Ethyleneimine: Another three-membered ring compound with similar reactivity.
Uniqueness: Aziridine, 1-(1-propenyl)-, (E)- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar aziridines. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
特性
CAS番号 |
80839-91-4 |
|---|---|
分子式 |
C5H9N |
分子量 |
83.13 g/mol |
IUPAC名 |
1-[(E)-prop-1-enyl]aziridine |
InChI |
InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2+ |
InChIキー |
BEUWPRGCKSXXRV-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/N1CC1 |
正規SMILES |
CC=CN1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


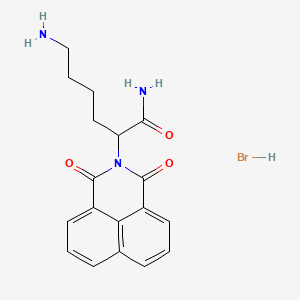
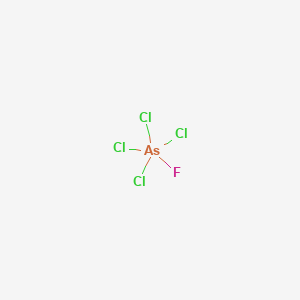
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

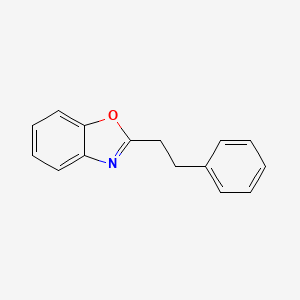
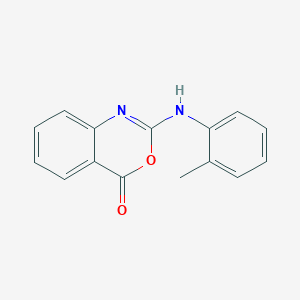
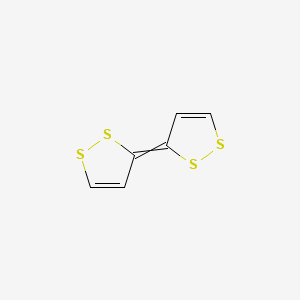
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

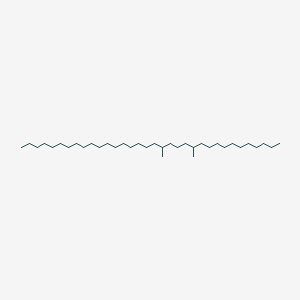
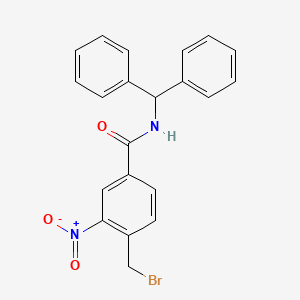

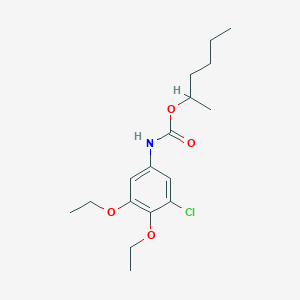
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
